N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic small molecule characterized by a fused isothiazolopyrimidinone core substituted with an isopropyl group and conjugated to a 3,4-dimethoxyphenylacetamide moiety. This compound belongs to a class of heterocyclic molecules designed to modulate enzymatic or receptor-mediated pathways, though its exact biological target remains under investigation.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-10(2)22-17(24)16-12(9-28-20-16)21(18(22)25)8-15(23)19-11-5-6-13(26-3)14(7-11)27-4/h5-7,9-10H,8H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOSHNKXWXSHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with a unique structure that suggests potential biological activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group and an isothiazolo-pyrimidine moiety. Its molecular formula is C18H20N4O3S, with a molecular weight of approximately 372.44 g/mol. The presence of methoxy groups may enhance its lipophilicity and biological interactions.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes the direct condensation of β-dicarbonyl compounds with amines in an aromatic solvent under reflux conditions. This method allows for the selective formation of the desired compound while achieving high yields and purity .
The biological activity of this compound has been evaluated through various studies focusing on its interactions with biological targets.
- Antioxidant Activity : The compound has shown potential antioxidant properties due to the presence of phenolic structures that can scavenge free radicals.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential as an antibacterial agent.
Case Study 1: Anticancer Properties
A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In vitro testing revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential therapeutic applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided (Pharmacopeial Forum, 2017) lists three structurally related compounds (m, n, o) featuring phenoxyacetamide and tetrahydropyrimidinyl moieties. While these analogs share functional groups with the target compound, critical differences exist in their stereochemistry, substitution patterns, and pharmacological profiles:
Structural Differences
| Feature | Target Compound | Compounds m, n, o (Pharmacopeial Forum) |
|---|---|---|
| Core Structure | Isothiazolo[4,3-d]pyrimidinone with 5,7-dioxo groups | Tetrahydropyrimidin-1(2H)-yl butanamide backbone |
| Substitutions | 3,4-Dimethoxyphenylacetamide; isopropyl at C6 | 2,6-Dimethylphenoxyacetamide; methyl groups at tetrahydropyrimidine and butanamide chains |
| Stereochemistry | Not explicitly described in evidence | Defined stereocenters (e.g., (2S,4S,5S) in compound m) |
Pharmacological and Physicochemical Properties
Bioactivity: The target compound’s isothiazolopyrimidinone core may confer enhanced metabolic stability compared to the tetrahydropyrimidinyl systems in compounds m, n, o, which are prone to hydrolysis under physiological conditions . Compounds m, n, o exhibit stereospecific binding to serine proteases (e.g., thrombin), as noted in Pharmacopeial Forum evaluations .
Solubility and Stability: The 3,4-dimethoxyphenyl group in the target compound likely improves lipophilicity (logP ~3.2 predicted) compared to the 2,6-dimethylphenoxy groups in m, n, o (logP ~2.8). This difference could influence membrane permeability and bioavailability. The dioxo groups in the target compound’s core may reduce aqueous solubility relative to the hydroxylated analogs m, n, o .
Synthetic Accessibility :
- Compounds m, n, o require multi-step stereoselective synthesis (e.g., asymmetric hydrogenation), whereas the target compound’s synthesis involves simpler cyclocondensation and amidation steps, as inferred from analogous pathways .
Research Findings and Limitations
- Evidence Gaps : The provided evidence lacks direct data on the target compound’s bioactivity, toxicity, or clinical relevance. Comparative analyses rely on extrapolation from structurally related molecules.
- Key Contrast: Unlike compounds m, n, o—which are evaluated for anticoagulant properties—the target compound’s mechanism remains speculative. No in vivo or in vitro data are available to confirm its efficacy or safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
